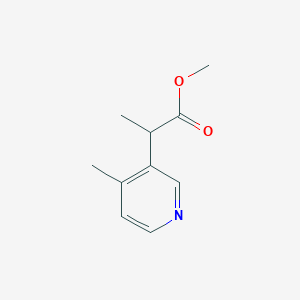

Methyl 2-(4-methylpyridin-3-yl)propanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

methyl 2-(4-methylpyridin-3-yl)propanoate |

InChI |

InChI=1S/C10H13NO2/c1-7-4-5-11-6-9(7)8(2)10(12)13-3/h4-6,8H,1-3H3 |

InChI Key |

WNBYRLDLLIJVLQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NC=C1)C(C)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 4 Methylpyridin 3 Yl Propanoate

Esterification Routes for Methyl Propanoates

The final step in the synthesis of Methyl 2-(4-methylpyridin-3-yl)propanoate is often the formation of the methyl ester from the corresponding carboxylic acid, 2-(4-methylpyridin-3-yl)propanoic acid. This transformation can be achieved through several standard esterification protocols.

Direct Esterification Approaches

Direct esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. The most common method is the Fischer esterification, where 2-(4-methylpyridin-3-yl)propanoic acid would be reacted with methanol (B129727) in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the product.

To enhance the efficiency of direct esterification, various catalysts have been explored. Ionic liquids, for instance, have been employed as catalysts in the synthesis of methyl propionate, offering advantages such as reduced equipment corrosion compared to strong mineral acids.

| Catalyst Type | Example | Advantages |

| Mineral Acid | Sulfuric Acid (H₂SO₄) | Readily available, inexpensive |

| Ionic Liquid | Pyridinium (B92312) hydrogen sulfate | Lower corrosivity, potentially reusable |

Transesterification Strategies

Transesterification is another viable route for the synthesis of methyl esters. This process involves the conversion of one ester to another by reaction with an alcohol in the presence of a catalyst. While less common for the direct synthesis from a carboxylic acid, it could be employed if, for instance, an ethyl or other alkyl ester of 2-(4-methylpyridin-3-yl)propanoic acid is available. The reaction would involve treating the starting ester with an excess of methanol in the presence of an acid or base catalyst.

Base-catalyzed transesterification is often faster than acid-catalyzed transesterification and is commonly used in industrial processes like biodiesel production. Common base catalysts include sodium methoxide, potassium hydroxide (B78521), and potassium carbonate.

Approaches for Constructing the 2-(4-methylpyridin-3-yl)propanoate Backbone

The core challenge in synthesizing this compound lies in the formation of the carbon-carbon bond between the pyridine (B92270) ring and the propanoate moiety. Several synthetic strategies can be envisioned for this key step.

Carbon-Carbon Bond Formation at the α-Position of the Propanoate

One approach involves the formation of a carbon-carbon bond at the α-position of a propanoate derivative. This can be achieved through the alkylation of a propanoate enolate or its equivalent with a suitable electrophile derived from 4-methyl-3-substituted pyridine. For example, the enolate of methyl propanoate, generated using a strong base like lithium diisopropylamide (LDA), could be reacted with a 3-(halomethyl)-4-methylpyridine.

Alternatively, modern cross-coupling reactions offer a powerful tool for this transformation. A Negishi coupling, for instance, could be employed to couple an organozinc reagent derived from methyl 2-bromopropanoate (B1255678) with a 3-halo-4-methylpyridine in the presence of a palladium or nickel catalyst. wikipedia.orgresearchgate.netspringerprofessional.de This reaction is known for its functional group tolerance and its ability to form C(sp³)-C(sp²) bonds. researchgate.net

| Cross-Coupling Reaction | Coupling Partners | Catalyst System (Typical) |

| Negishi Coupling | Organozinc of methyl 2-halopropanoate + 3-Halo-4-methylpyridine | Palladium or Nickel catalyst with a phosphine (B1218219) ligand |

An efficient Negishi coupling protocol has been developed for the preparation of 3-aryl-2,2-dimethylpropanoates, which are structurally similar to the target molecule, highlighting the potential of this method. documentsdelivered.com

Incorporation of the Pyridine Ring System

Another strategy involves constructing the pyridine ring onto a pre-existing propanoate backbone. However, a more common and versatile approach is the functionalization of a pre-formed 4-methylpyridine (B42270) ring at the 3-position.

Palladium-catalyzed cross-coupling reactions are particularly well-suited for this purpose. The Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, could be a key step. wikipedia.org For instance, 3-halo-4-methylpyridine could be coupled with a suitable alkyne, such as trimethylsilylacetylene. wikipedia.org Subsequent manipulation of the resulting alkyne, including reduction and carbonylation steps, could then lead to the desired 2-(4-methylpyridin-3-yl)propanoate structure. The Sonogashira coupling is known for its mild reaction conditions and has been widely used in the synthesis of complex molecules. wikipedia.orgorganic-chemistry.orgnih.govscirp.orgnih.gov

The synthesis of various substituted pyridines has been achieved using palladium-catalyzed cross-coupling reactions, demonstrating the broad applicability of these methods. mdpi.com

Stereoselective Synthesis of Chiral this compound

The α-carbon of the propanoate moiety in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of a single enantiomer, which is often crucial for pharmaceutical applications, requires stereoselective methods.

One established strategy is the use of chiral auxiliaries . wikipedia.org A chiral auxiliary is a temporary chiral group that is attached to the substrate to direct a subsequent reaction to occur with high diastereoselectivity. wikipedia.orgresearchgate.net For the synthesis of chiral 2-(4-methylpyridin-3-yl)propanoic acid, the carboxylic acid could be derivatized with a chiral alcohol or amine to form an ester or amide. Alkylation of the enolate of this chiral derivative would then proceed with high stereocontrol. Finally, removal of the chiral auxiliary would yield the enantiomerically enriched carboxylic acid, which can then be esterified to the methyl ester. Common chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine. wikipedia.orgsigmaaldrich.com

Another powerful technique is asymmetric hydrogenation . This would involve the synthesis of an unsaturated precursor, Methyl 2-(4-methylpyridin-3-yl)acrylate, which could then be hydrogenated using a chiral catalyst. Chiral transition metal complexes, particularly those of rhodium and ruthenium with chiral phosphine ligands, are highly effective for the enantioselective hydrogenation of prochiral olefins. researchgate.net This method offers a direct route to the chiral product with high enantiomeric excess.

| Stereoselective Method | Key Principle | Common Reagents/Catalysts |

| Chiral Auxiliary | Temporary incorporation of a chiral group to direct stereochemistry. | Evans' oxazolidinones, pseudoephedrine. wikipedia.orgsigmaaldrich.com |

| Asymmetric Hydrogenation | Use of a chiral catalyst to selectively form one enantiomer during hydrogenation of a prochiral precursor. | Chiral Rhodium or Ruthenium phosphine complexes. |

The synthesis of chiral 2-arylpropanoic acids, a class of compounds structurally related to the target molecule, has been successfully achieved using chiral auxiliaries, demonstrating the feasibility of this approach. researchgate.net

Asymmetric Catalysis in C-C Bond Formation

Asymmetric catalysis offers a powerful and atom-economical approach to establishing the chiral center in this compound. This typically involves the use of a chiral catalyst to control the stereochemical outcome of a carbon-carbon bond-forming reaction. One of the most effective methods for synthesizing chiral 2-arylpropanoic acids is the asymmetric hydrogenation of a corresponding α,β-unsaturated ester precursor.

Asymmetric Hydrogenation:

Transition metal-catalyzed asymmetric hydrogenation is a well-established method for the synthesis of a wide array of optically active compounds. nih.govresearchgate.net For the synthesis of this compound, a suitable precursor would be methyl 2-(4-methylpyridin-3-yl)acrylate. The hydrogenation of the double bond in the presence of a chiral rhodium or ruthenium complex can afford the desired product with high enantioselectivity. The choice of chiral ligand is crucial for achieving high stereocontrol.

A variety of chiral phosphine ligands have been developed for rhodium-catalyzed asymmetric hydrogenation. For instance, ligands such as BINAP and its derivatives have shown remarkable success in the hydrogenation of various olefinic substrates. The catalyst, typically a rhodium(I) complex with a chiral bisphosphine ligand, coordinates to the double bond of the substrate, and the subsequent delivery of hydrogen occurs in a stereoselective manner, dictated by the chiral environment of the ligand.

| Entry | Substrate | Catalyst (Rh-complex with chiral ligand) | Solvent | H₂ Pressure (atm) | Yield (%) | ee (%) |

| 1 | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)(Et-DuPhos)]⁺BF₄⁻ | MeOH | 1 | >99 | >99 (S) |

| 2 | Methyl 2-acetamidoacrylate | [Rh(COD)(DIPAMP)]⁺BF₄⁻ | MeOH | 3 | 100 | 96 (R) |

| 3 | Itaconic Acid Dimethyl Ester | [Rh(COD)(Josiphos)]⁺BF₄⁻ | Toluene | 60 | >99 | >99 (R) |

The success of these reactions highlights the potential for developing a highly enantioselective synthesis of this compound via a similar asymmetric hydrogenation strategy. The pyridine moiety in the substrate may require careful selection of the catalyst and reaction conditions to avoid catalyst poisoning and achieve high efficiency.

Chiral Auxiliaries and Substrate-Controlled Stereoselection

The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. mdpi.com This method involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary then directs the stereochemical course of a subsequent reaction, after which it is removed to afford the enantiomerically enriched product.

For the synthesis of this compound, a common approach would involve the use of a chiral alcohol to form an ester with 2-(4-methylpyridin-3-yl)propanoic acid. The resulting diastereomeric esters can then be separated, followed by hydrolysis to yield the desired enantiomer of the acid, which can be subsequently esterified to the methyl ester.

Alternatively, a chiral auxiliary can be attached to the propanoic acid moiety itself, for example, by forming an amide with a chiral amine. A widely used class of chiral auxiliaries are the Evans oxazolidinones. The synthesis would proceed by first preparing the N-acyl oxazolidinone from 2-(4-methylpyridin-3-yl)propanoic acid and a chiral oxazolidinone. Deprotonation of this adduct followed by methylation would introduce the methyl group at the α-position with high diastereoselectivity, controlled by the steric hindrance of the auxiliary. Subsequent removal of the auxiliary would provide the desired enantiomer of 2-(4-methylpyridin-3-yl)propanoic acid.

The following table illustrates the general principle of using Evans-type chiral auxiliaries for the asymmetric alkylation of propionates, which is analogous to the synthesis of the target molecule.

| Entry | Chiral Auxiliary | Electrophile | Base | Diastereomeric Ratio |

| 1 | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | LDA | 99:1 |

| 2 | (S)-4-Benzyl-2-oxazolidinone | Methyl iodide | NaHMDS | >99:1 |

| 3 | (R)-4-Isopropyl-2-oxazolidinone | Ethyl iodide | LDA | 96:4 |

Novel and Green Synthetic Pathways Towards this compound

In recent years, there has been a significant drive towards the development of more sustainable and environmentally friendly synthetic methods in chemistry. mdpi.comrsc.orgresearchgate.net For the synthesis of this compound, several novel and green approaches can be envisioned, aiming to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Biocatalysis:

Enzymes are highly efficient and selective catalysts that operate under mild conditions, making them ideal for green chemical processes. For the synthesis of enantiopure 2-arylpropanoic acids, lipases are commonly used for the kinetic resolution of racemic esters. In this approach, a racemic mixture of this compound would be treated with a lipase (B570770) in an aqueous medium. The enzyme would selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. The two compounds can then be separated.

Alternatively, a deracemization process could be employed, where one enantiomer is inverted to the other, theoretically allowing for a 100% yield of the desired enantiomer. While specific biocatalytic methods for the target molecule have not been reported, the broad substrate scope of many lipases suggests that this could be a viable and green synthetic route.

Palladium-Catalyzed Carbonylative Coupling Reactions:

Modern organometallic catalysis offers novel routes that can be more efficient and generate less waste than traditional methods. A potential green pathway to 2-arylpropanoic acids involves the palladium-catalyzed carbonylation of styrenes. mdpi.com For the synthesis of this compound, this would involve the synthesis of 4-methyl-3-vinylpyridine as a key intermediate. This vinylpyridine could then undergo a palladium-catalyzed hydroxycarbonylation or alkoxycarbonylation in the presence of carbon monoxide and methanol to directly afford the target molecule.

This approach is highly atom-economical. The development of efficient catalysts and the use of greener reaction media, such as ionic liquids or supercritical fluids, could further enhance the sustainability of this pathway. The table below shows examples of palladium-catalyzed synthesis of 2-arylpropionic acids, demonstrating the versatility of this method.

| Entry | Aryl Halide | Ligand | Overall Yield (%) |

| 1 | 4-Bromoanisole | Neoisopinocampheyldiphenylphosphine | 85 |

| 2 | 2-Bromo-6-methoxynaphthalene | Neoisopinocampheyldiphenylphosphine | 82 |

| 3 | 4-Bromobiphenyl | Neoisopinocampheyldiphenylphosphine | 75 |

These novel approaches, combining principles of catalysis and green chemistry, hold significant promise for the future development of efficient, sustainable, and cost-effective syntheses of this compound and other valuable chiral compounds.

Chemical Reactivity and Transformations of Methyl 2 4 Methylpyridin 3 Yl Propanoate

Reactions Involving the Ester Functional Group

The ester functional group in Methyl 2-(4-methylpyridin-3-yl)propanoate is a primary site for chemical modification. Key reactions include hydrolysis, saponification, transamidation, aminolysis, and reduction.

Hydrolysis and Saponification Kinetics

The hydrolysis of esters is a fundamental reaction that can be catalyzed by either acid or base. chemguide.co.uklibretexts.org Acid-catalyzed hydrolysis is a reversible process where the ester is heated with water in the presence of a strong acid catalyst, such as hydrochloric or sulfuric acid, to yield the corresponding carboxylic acid and alcohol. chemguide.co.uk To drive the equilibrium towards the products, a large excess of water is typically employed. chemguide.co.uk

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. libretexts.org The ester is treated with a strong base, like sodium hydroxide (B78521) or potassium hydroxide, to produce a carboxylate salt and an alcohol. libretexts.org Saponification is often the preferred method for ester hydrolysis due to its irreversibility and the ease of separating the products. chemguide.co.uk

Table 1: General Conditions for Ester Hydrolysis

| Reaction Type | Catalyst | Reagents | Products | Key Features |

| Acid-Catalyzed Hydrolysis | Strong Acid (e.g., HCl, H₂SO₄) | Ester, Excess Water | Carboxylic Acid, Alcohol | Reversible reaction. |

| Saponification (Base-Catalyzed Hydrolysis) | Strong Base (e.g., NaOH, KOH) | Ester, Base | Carboxylate Salt, Alcohol | Irreversible reaction, goes to completion. |

Transamidation and Aminolysis

Esters can be converted to amides through reactions with ammonia or primary and secondary amines, a process known as aminolysis. This nucleophilic acyl substitution reaction involves the displacement of the alkoxy group of the ester by an amino group. While generally less reactive than acyl chlorides, esters undergo aminolysis to form the corresponding amides.

The direct transamidation of an existing amide with an amine is also a method for amide synthesis. Catalysts, often metal-based, can be employed to facilitate this transformation by activating the amide.

For this compound, aminolysis would involve its reaction with an amine to yield the corresponding 2-(4-methylpyridin-3-yl)propanamide derivative and methanol (B129727). The reactivity in aminolysis would be influenced by the nucleophilicity of the amine and the reaction conditions, such as temperature and the use of a catalyst.

Reduction to Alcohols and Other Derivatives

The ester group of this compound can be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as esters are generally resistant to reduction by milder agents like sodium borohydride (NaBH₄). The reduction of the ester would yield 2-(4-methylpyridin-3-yl)propan-1-ol.

While NaBH₄ is generally not effective for ester reduction, its reactivity can be enhanced by the addition of certain additives or by performing the reaction at elevated temperatures. For instance, the combination of NaBH₄ with methanol at reflux can reduce some esters to their corresponding alcohols.

Reactivity of the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring in this compound makes it a nucleophilic and basic center. This allows for reactions such as N-alkylation, quaternization, and coordination with metal centers.

N-Alkylation and Quaternization Reactions

The pyridine nitrogen can act as a nucleophile and react with alkyl halides in an SN2 reaction to form N-alkylpyridinium salts. This process is known as quaternization. nih.gov For example, the reaction of this compound with an alkyl halide, such as methyl iodide, would yield the corresponding N-alkyl-3-(1-(methoxycarbonyl)ethyl)-4-methylpyridinium iodide. rsc.org

The rate and success of quaternization reactions are influenced by several factors, including the nature of the alkylating agent, the solvent, and the steric and electronic properties of the pyridine ring substituents. nih.gov Electron-donating groups on the pyridine ring generally increase the nucleophilicity of the nitrogen and facilitate quaternization, while sterically bulky groups near the nitrogen can hinder the reaction. nih.gov

Table 2: Factors Influencing Pyridine Quaternization

| Factor | Influence on Reaction | Example |

| Alkylating Agent | Reactivity generally follows the order: I > Br > Cl. | Methyl iodide is a common and effective alkylating agent. |

| Solvent | Polar aprotic solvents can facilitate the SN2 reaction. | Acetone is a commonly used solvent for quaternization. rsc.org |

| Steric Hindrance | Bulky substituents near the nitrogen can slow down the reaction. | 2-methylpyridine shows lower reactivity than pyridine. nih.gov |

| Electronic Effects | Electron-donating groups on the ring can increase nitrogen nucleophilicity. | 4-(N,N-dimethylamino)pyridine is more readily quaternized than pyridine. nih.gov |

A representative procedure for the N-methylation of a pyridine involves refluxing the pyridine with methyl iodide in a solvent like acetone. rsc.org The resulting pyridinium (B92312) salt often precipitates from the solution upon cooling and can be isolated by filtration. rsc.org

Coordination Chemistry with Metal Centers

The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can be donated to a metal center, allowing this compound to act as a ligand in coordination complexes. Pyridine and its derivatives are well-known ligands in coordination chemistry, forming stable complexes with a wide variety of transition metals.

The coordination of the pyridine nitrogen to a metal center can influence the electronic properties and reactivity of the entire molecule. The formation of such metal complexes can be a strategy to activate or modify the reactivity of the pyridine ring or the ester functional group. The specific coordination properties of this compound would depend on the nature of the metal ion, the other ligands in the coordination sphere, and the reaction conditions.

Reactions at the α-Carbon of the Propanoate Moiety

Enolate Chemistry and Alkylation

The deprotonation of the α-carbon of this compound would generate a nucleophilic enolate. beilstein-journals.orgwikipedia.org This reaction is typically achieved using strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) to ensure complete and irreversible enolate formation. beilstein-journals.org The resulting enolate anion is stabilized by resonance, with the negative charge delocalized between the α-carbon and the carbonyl oxygen.

Once formed, this enolate can act as a potent nucleophile in alkylation reactions. The introduction of an electrophilic alkyl halide (R-X) would lead to an SN2 reaction, where the enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-carbon bond at the α-position. nih.gov This provides a direct method for introducing a variety of alkyl groups at this position, leading to more complex derivatives. The general success of such alkylations depends on the nature of the alkyl halide, with primary and secondary halides being preferred to minimize competing elimination reactions. nih.gov

Table 1: Theoretical Enolate Alkylation of this compound

| Reagents | Product |

| 1) LDA, THF, -78 °C2) R-X | Methyl 2-alkyl-2-(4-methylpyridin-3-yl)propanoate |

Note: This table represents a theoretical reaction based on general principles of enolate chemistry.

Aldol-Type Condensations

The enolate derived from this compound can also participate in aldol-type condensation reactions with various carbonyl compounds, such as aldehydes and ketones. youtube.com In this reaction, the nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a β-hydroxy ester after protonation of the resulting alkoxide intermediate. youtube.com

This reaction is a powerful tool for constructing larger molecules and can be catalyzed by either acid or base. youtube.com In a base-catalyzed aldol condensation, the enolate is the key nucleophile. The subsequent β-hydroxy ester can, under certain conditions (e.g., heating), undergo dehydration to yield an α,β-unsaturated ester, a product of the aldol condensation. youtube.com

Transformations of the Pyridine Ring System

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electronic property significantly influences its reactivity towards both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS) on Pyridine Derivatives

Pyridine and its derivatives are generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. nih.govchim.it The nitrogen atom withdraws electron density from the ring, making it less nucleophilic. Furthermore, under the acidic conditions often required for EAS (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, further deactivating the ring. nih.gov

If an EAS reaction were to occur on the pyridine ring of this compound, substitution would be predicted to occur at the C-5 position. Attack at the C-2, C-4, or C-6 positions would lead to a resonance-stabilized intermediate where the positive charge is unfavorably placed on the electronegative nitrogen atom. mdpi.com Attack at the C-3 or C-5 position avoids this destabilizing arrangement. Given that the C-3 and C-4 positions are already substituted, the most likely position for electrophilic attack is C-5. However, harsh reaction conditions would likely be necessary to overcome the deactivated nature of the ring. chim.it

Nucleophilic Aromatic Substitution (NAS) on Activated Pyridine Systems

Nucleophilic aromatic substitution (NAS) is a characteristic reaction of electron-deficient aromatic rings, particularly when they are substituted with strong electron-withdrawing groups and a good leaving group. acs.orgsigmaaldrich.com The pyridine ring itself is more susceptible to NAS than benzene.

For this compound to undergo NAS, the pyridine ring would typically require further activation by a strong electron-withdrawing group (e.g., a nitro group) and the presence of a leaving group (e.g., a halide) at a position ortho or para to the activating group. acs.org In the absence of such features, direct NAS on this molecule is unlikely. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing substituents. google.com Pyridinium salts are particularly reactive towards nucleophiles. taylorandfrancis.comnih.gov

Catalytic Reactions and Mechanistic Investigations

The functional groups present in this compound offer several handles for catalytic transformations. The pyridine nitrogen can act as a ligand for transition metals, potentially directing catalytic C-H activation or functionalization at specific positions on the ring.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, are powerful methods for forming carbon-carbon bonds. While the parent molecule does not possess a leaving group suitable for these reactions, conversion of one of the ring hydrogens to a halide or triflate would provide a substrate for such transformations.

Mechanistic investigations into the reactions of this molecule would likely focus on understanding the regioselectivity of substitution on the pyridine ring and the stereoselectivity of reactions at the α-carbon. Computational studies could provide insight into the stability of reaction intermediates and the energy barriers of various reaction pathways, complementing experimental findings. Studies on related 3,4-substituted pyridine systems have utilized computational models to predict reactivity and regioselectivity. nih.gov

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a molecule like this compound to participate in these reactions, it typically requires prior functionalization to introduce a leaving group, most commonly a halogen (e.g., Br, I) or a triflate, onto the pyridine ring. Assuming such a halogenated derivative is available, several palladium-catalyzed coupling reactions can be envisaged.

One of the most widely used cross-coupling reactions is the Suzuki-Miyaura coupling , which involves the reaction of an organoboron compound with an organic halide or triflate. wikipedia.orglibretexts.orgorganic-chemistry.org For a hypothetical "Methyl 2-(4-methyl-3-halopyridin-yl)propanoate," a Suzuki-Miyaura coupling could be employed to introduce a wide range of aryl, heteroaryl, or vinyl substituents at the 3-position of the pyridine ring. The general catalytic cycle for the Suzuki coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org

Another significant palladium-catalyzed transformation is the Buchwald-Hartwig amination , which enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate. wikipedia.orglibretexts.orgacsgcipr.org This reaction would allow for the introduction of various primary or secondary amines at a halogenated position on the pyridine ring of a functionalized this compound derivative. The catalytic cycle of the Buchwald-Hartwig amination is similar in principle to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.orglibretexts.org The choice of phosphine (B1218219) ligands is crucial for the success of this reaction, with bulky, electron-rich ligands often providing the best results. nih.govrug.nl

The following table summarizes plausible palladium-catalyzed coupling reactions on a hypothetical halogenated derivative of this compound.

| Coupling Reaction | Reactants | Catalyst/Ligand System | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(OAc)₂, SPhos | 3-Aryl-4-methylpyridine derivative |

| Vinylboronic acid | Pd(PPh₃)₄ | 3-Vinyl-4-methylpyridine derivative | |

| Buchwald-Hartwig Amination | Primary or secondary amine | Pd₂(dba)₃, XPhos | 3-Amino-4-methylpyridine derivative |

Organocatalytic Transformations

Organocatalysis utilizes small organic molecules to catalyze chemical reactions, offering a complementary approach to metal-based catalysis. mdpi.com For this compound, organocatalytic transformations could potentially target the pyridine ring or the propanoate substituent.

One plausible transformation is the asymmetric Michael addition . The propanoate group, upon deprotonation with a suitable base, can form an enolate that can act as a nucleophile in a Michael addition to an α,β-unsaturated carbonyl compound. mdpi.comrsc.org Chiral organocatalysts, such as proline derivatives or bifunctional thioureas, can control the stereochemistry of this reaction, leading to the formation of chiral products with high enantioselectivity. mdpi.commsu.edu The pyridine ring itself can influence the reactivity of the enolate and the stereochemical outcome of the reaction.

Furthermore, the pyridine nitrogen can be activated by an organocatalyst, such as a chiral Brønsted acid, rendering the ring more susceptible to nucleophilic attack. This strategy can be employed in various asymmetric transformations. For instance, an organocatalytic cascade reaction could be initiated by the activation of the pyridine ring, followed by a nucleophilic addition and subsequent cyclization. mdpi.com

While specific examples of organocatalytic reactions on this compound are not extensively documented in the literature, the principles of organocatalysis suggest several potential avenues for its transformation. The following table outlines some hypothetical organocatalytic reactions.

| Reaction Type | Reactants | Organocatalyst | Potential Product |

| Asymmetric Michael Addition | α,β-Unsaturated ketone | Proline derivative | Chiral γ-keto ester |

| Cascade Reaction | Dienophile | Chiral phosphoric acid | Fused heterocyclic system |

| Aldol Reaction | Aldehyde | Chiral amine | β-Hydroxy ester derivative |

It is important to note that the actual feasibility and outcome of these reactions would require experimental verification. The electronic and steric effects of the methyl and methyl propanoate substituents would play a significant role in determining the reactivity and selectivity of these transformations.

Spectroscopic and Structural Elucidation Studies of Methyl 2 4 Methylpyridin 3 Yl Propanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

The ¹H NMR spectrum of Methyl 2-(4-methylpyridin-3-yl)propanoate is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The expected chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing effects of the pyridine (B92270) ring and the ester group.

The pyridine ring protons are expected to appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The proton at position 2 of the pyridine ring is likely to be the most deshielded, followed by the proton at position 6. The proton at position 5 will likely be the most upfield of the aromatic protons.

The protons of the propanoate moiety will appear more upfield. The methoxy (B1213986) group (-OCH₃) protons are expected to be a singlet, typically around δ 3.6-3.8 ppm. The methine proton (-CH) adjacent to the pyridine ring and the carbonyl group will likely be a quartet, influenced by the neighboring methyl group. The methyl group (-CH₃) of the propanoate chain will be a doublet, coupled to the methine proton. The methyl group attached to the pyridine ring is expected to be a singlet in the aliphatic region.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyridine H-2 | ~8.4 | Singlet | - |

| Pyridine H-6 | ~8.3 | Doublet | ~5.0 |

| Pyridine H-5 | ~7.1 | Doublet | ~5.0 |

| -OCH₃ | ~3.7 | Singlet | - |

| -CH- | ~3.8 | Quartet | ~7.0 |

| Pyridine -CH₃ | ~2.3 | Singlet | - |

| -CH-CH ₃ | ~1.5 | Doublet | ~7.0 |

Note: These are predicted values and may differ from experimental results.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the ester group is expected to be the most downfield signal, typically in the range of δ 170-175 ppm. The carbon atoms of the pyridine ring will appear in the aromatic region (δ 120-150 ppm), with their specific shifts influenced by the position relative to the nitrogen atom and the substituents. The aliphatic carbons of the propanoate chain and the methyl group on the pyridine ring will be found in the upfield region of the spectrum.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~174 |

| Pyridine C-2 | ~150 |

| Pyridine C-4 | ~148 |

| Pyridine C-6 | ~147 |

| Pyridine C-3 | ~133 |

| Pyridine C-5 | ~123 |

| -OC H₃ | ~52 |

| -C H- | ~45 |

| Pyridine -C H₃ | ~19 |

| -CH-C H₃ | ~15 |

Note: These are predicted values and may differ from experimental results.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For this compound, a cross-peak would be expected between the methine proton (-CH) and the protons of the adjacent methyl group (-CH-CH ₃). Correlations between the coupled pyridine protons (H-5 and H-6) would also be anticipated.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum reveals one-bond correlations between protons and the carbons they are directly attached to. This would allow for the direct assignment of each proton signal to its corresponding carbon signal.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

The IR spectrum of this compound is expected to show a strong absorption band for the C=O stretching of the ester group, typically around 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester would likely appear in the 1100-1300 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations from the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. C-H stretching vibrations from the aromatic and aliphatic parts of the molecule would be seen around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

The Raman spectrum would also show these characteristic vibrations, though the relative intensities of the peaks would differ from the IR spectrum. Aromatic ring vibrations often give rise to strong signals in the Raman spectrum.

Predicted Vibrational Frequencies

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C=O Stretch (Ester) | 1740 (Strong) | 1740 (Medium) |

| C-H Stretch (Aromatic) | 3050 (Medium) | 3050 (Strong) |

| C-H Stretch (Aliphatic) | 2950 (Medium) | 2950 (Strong) |

| C=C/C=N Stretch (Pyridine) | 1580, 1470 (Medium) | 1580, 1470 (Strong) |

| C-O Stretch (Ester) | 1250, 1180 (Strong) | 1250, 1180 (Weak) |

Note: These are predicted values based on typical functional group frequencies.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₁₀H₁₃NO₂.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (179.22 g/mol ).

The fragmentation of the molecular ion would likely involve characteristic losses. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) to give an acylium ion, or the loss of the entire ester side chain. The pyridine ring can also undergo characteristic fragmentation.

Predicted Mass Spectrometry Fragmentation

| m/z | Predicted Fragment Ion | Possible Neutral Loss |

| 179 | [C₁₀H₁₃NO₂]⁺ (Molecular Ion) | - |

| 148 | [M - OCH₃]⁺ | OCH₃ |

| 120 | [M - COOCH₃]⁺ | COOCH₃ |

| 106 | [C₇H₈N]⁺ | C₃H₅O₂ |

| 92 | [C₆H₆N]⁺ | C₄H₇O₂ |

Note: These are plausible fragmentation patterns and would require experimental verification.

X-ray Crystallography for Solid-State Molecular Architecture

As of the current literature survey, no publicly available single-crystal X-ray diffraction data for this compound has been reported.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of the compound could be grown and analyzed, this technique would provide detailed information on:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact spatial arrangement of the atoms, including the orientation of the propanoate group relative to the pyridine ring.

Intermolecular interactions: How the molecules pack together in the crystal lattice, revealing any hydrogen bonding, π-π stacking, or other non-covalent interactions that stabilize the solid-state structure.

This information would be invaluable for understanding the compound's physical properties and for computational modeling studies.

Computational and Theoretical Investigations of Methyl 2 4 Methylpyridin 3 Yl Propanoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the molecular properties of Methyl 2-(4-methylpyridin-3-yl)propanoate at the atomic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms—its optimized geometry. niscpr.res.in This process involves finding the minimum energy conformation on the potential energy surface. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Value |

| Bond Length | C(pyridine)-C(propanoate) | 1.52 Å |

| C=O (ester) | 1.21 Å | |

| C-O (ester) | 1.35 Å | |

| N(pyridine)-C(pyridine) | 1.34 Å | |

| Bond Angle | C(pyridine)-C(propanoate)-C(alpha) | 112.5° |

| O=C-O (ester) | 124.0° | |

| Dihedral Angle | C(pyridine)-C(pyridine)-C(propanoate)-C(alpha) | 45.0° |

Note: These values are hypothetical and serve as illustrative examples of what would be obtained from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. pmf.unsa.ba For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring, while the LUMO would likely be distributed over the electron-withdrawing ester group. This distribution influences the molecule's susceptibility to nucleophilic and electrophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are hypothetical and illustrative.

Natural Bond Orbital (NBO) analysis is a method used to study charge transfer, conjugative interactions, and delocalization of electron density within a molecule. niscpr.res.in It provides a picture of the "natural" Lewis structure of the molecule. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the stability arising from electron delocalization.

Table 3: Hypothetical NBO Analysis - Second-Order Perturbation Energies (E(2)) for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| π(C-C) pyridine | π(C-C) pyridine | 20.5 |

| LP(N) pyridine | π(C-C) pyridine | 5.8 |

| π(C-C) pyridine | π*(C=O) ester | 2.1 |

Note: LP denotes a lone pair. These values are hypothetical and illustrative.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule. Regions of negative potential (typically colored red) indicate an excess of electrons and are prone to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, making these the primary sites for electrophilic interaction. Conversely, the hydrogen atoms of the methyl groups and the pyridine ring would exhibit positive potential.

Conformational Analysis and Energy Profiling

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has several rotatable bonds, multiple conformations (rotamers) can exist.

Computational methods can be used to perform a systematic search for different conformers and calculate their relative energies. This results in a potential energy surface that identifies the most stable (lowest energy) conformers. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution. Understanding the preferred conformation is crucial as it can significantly influence the molecule's reactivity and biological activity. For this compound, the orientation of the propanoate group relative to the pyridine ring is a key conformational feature.

Prediction of Spectroscopic Parameters (NMR, IR, Raman)

Computational chemistry can predict various spectroscopic properties of a molecule with a reasonable degree of accuracy. These theoretical spectra can then be compared with experimental data to confirm the structure of a synthesized compound.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. scholaris.canih.gov These calculated shifts, when referenced against a standard like tetramethylsilane (TMS), can be compared with experimental NMR spectra to aid in the assignment of peaks.

IR and Raman Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the peaks observed in IR and Raman spectra. uh.edunih.gov The calculated vibrational modes can be animated to visualize the atomic motions associated with each peak, aiding in the interpretation of the experimental spectra.

Table 4: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value | Experimental Value |

| ¹³C NMR | C=O (ester) | 172 ppm | 170 ppm |

| ¹H NMR | O-CH₃ (ester) | 3.7 ppm | 3.6 ppm |

| IR | C=O stretch | 1735 cm⁻¹ | 1730 cm⁻¹ |

| Raman | Pyridine ring breathing | 1030 cm⁻¹ | 1025 cm⁻¹ |

Note: These values are hypothetical and for illustrative purposes.

In-depth Computational Analysis of this compound Remains a Subject for Future Research

Despite a thorough search of available scientific literature, specific computational and theoretical investigations detailing the reaction mechanisms and transition states of this compound could not be identified. This indicates that this particular compound has not yet been the subject of focused study in the public domain regarding its synthetic pathways at a quantum mechanical level.

Computational chemistry, a powerful tool in modern chemical research, utilizes theoretical principles to model and predict the behavior of molecules. Such studies are invaluable for understanding complex reaction mechanisms, identifying fleeting transition states, and calculating the energy barriers that govern the speed and outcome of chemical reactions. Techniques like Density Functional Theory (DFT) allow researchers to map out the entire energy landscape of a reaction, providing insights that are often difficult or impossible to obtain through experimental means alone.

For a molecule like this compound, a computational study would typically involve:

Mapping Potential Energy Surfaces: To identify the most likely pathways for its synthesis or decomposition.

Locating Transition States: These are the highest energy points along a reaction coordinate and are crucial for understanding reaction kinetics.

Calculating Activation Energies: The energy required to overcome the transition state barrier, which determines the reaction rate.

Analyzing Molecular Orbitals: To understand the electronic changes that occur throughout the reaction.

While computational studies have been conducted on various other pyridine derivatives and propanoate compounds, the specific combination present in this compound appears to be an area that is yet to be explored in detail. The synthesis and properties of related compounds have been investigated, but the in-depth mechanistic insights that computational studies provide are not available for this specific molecule.

The absence of such research presents an opportunity for future investigations. A detailed computational analysis of this compound could provide valuable information for optimizing its synthesis, understanding its reactivity, and potentially uncovering novel applications. Such a study would contribute significantly to the broader understanding of pyridine chemistry.

Given the lack of specific data, a detailed discussion complete with data tables on the reaction mechanisms and transition states of this compound cannot be provided at this time. Further research in this area is needed to elucidate these important chemical properties.

Role of Methyl 2 4 Methylpyridin 3 Yl Propanoate in Advanced Organic Synthesis

As a Building Block for Complex Heterocyclic Systems

The pyridine (B92270) nucleus is a fundamental scaffold in a vast number of complex heterocyclic systems due to its unique electronic and physical properties. wikipedia.orgnumberanalytics.com Compounds like Methyl 2-(4-methylpyridin-3-yl)propanoate can serve as key starting materials for the synthesis of fused and polycyclic heterocyclic structures. The 3,4-disubstituted pattern of the pyridine ring is particularly useful for creating intricate molecular frameworks that are otherwise challenging to access. nih.gov

The ester functionality of the propanoate group can be hydrolyzed to the corresponding carboxylic acid, which can then participate in a variety of cyclization reactions. For instance, it can be used to form amide bonds with suitably positioned amino groups to generate lactams, or undergo intramolecular Friedel-Crafts reactions to construct fused ring systems. The pyridine nitrogen atom can act as a directing group or be quaternized to modulate the reactivity of the ring. Furthermore, the methyl group at the 4-position can potentially be functionalized to introduce additional complexity. The synthesis of highly decorated pyridine derivatives is of significant interest in medicinal chemistry and materials science. nih.gov

Below is a table illustrating potential transformations of the propanoate side chain for the synthesis of complex heterocyclic systems.

| Starting Functional Group | Reagent/Condition | Resulting Functional Group | Potential Heterocyclic System |

| Methyl Ester | 1. NaOH, H₂O2. SOCl₂3. Amine (R-NH₂) | Amide | Fused Pyridinones |

| Methyl Ester | 1. LiAlH₄ | Primary Alcohol | Fused Dihydropyridines |

| Methyl Ester | 1. NaOH, H₂O2. Polyphosphoric Acid | Intramolecular Acylation | Fused Pyridinium (B92312) Systems |

Precursor in the Synthesis of Biologically Active Compounds

Pyridine and its derivatives are ubiquitous in pharmaceuticals and other biologically active compounds. nih.govscilit.comnih.gov The pyridine scaffold is a common feature in many drugs due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. nih.gov While direct biological activity of this compound is not reported, its structure suggests it could be a valuable intermediate in the synthesis of novel therapeutic agents.

The propanoic acid moiety, which can be unmasked from the methyl ester, is a common pharmacophore in a number of drug classes, including non-steroidal anti-inflammatory drugs (NSAIDs). The combination of the pyridine ring and a propanoic acid side chain could lead to the development of new compounds with a range of biological activities, such as anti-inflammatory, analgesic, or anticancer properties. The synthesis of novel pyridine derivatives bearing different heterocyclic rings is a common strategy to enhance antitumor activity. nih.gov

The following table provides examples of biologically active compound classes that incorporate a pyridine scaffold, illustrating the potential for derivatives of this compound.

| Class of Biologically Active Compound | General Structure | Potential Therapeutic Area |

| Pyridine-containing NSAIDs | Pyridyl-alkanoic acid | Anti-inflammatory, Analgesic |

| Pyridine-based Kinase Inhibitors | Substituted aminopyridine | Oncology |

| Pyridine-derived Antihistamines | Diarylmethylpyridines | Allergy |

Intermediate in the Preparation of Specialized Organic Materials

The unique photophysical and electronic properties of the pyridine ring make it an attractive component for the design of specialized organic materials. chim.it Pyridine-containing polymers, dyes, and liquid crystals have found applications in areas such as organic light-emitting diodes (OLEDs), sensors, and catalysis. The functional groups on this compound allow for its incorporation into larger macromolecular structures.

For example, the ester group could be converted to a polymerizable group, such as an acrylate (B77674) or a styrenic moiety, allowing for its inclusion in polymer chains. The resulting polymers would possess the inherent properties of the pyridine unit, such as its basicity and ability to coordinate with metal ions. This could lead to the development of materials with interesting pH-responsive or metal-sensing capabilities. Furthermore, the rigid aromatic nature of the pyridine ring can impart desirable thermal and mechanical properties to polymeric materials.

| Material Type | Potential Functionalization | Key Property Conferred by Pyridine | Potential Application |

| Polymer | Conversion of ester to a vinyl group | Basicity, Metal Coordination | pH-Responsive Hydrogels, Sensors |

| Organic Dye | Derivatization of the pyridine ring | Charge-transfer characteristics | Organic Electronics |

| Ligand for Catalysis | Coordination via pyridine nitrogen | Catalytic activity | Homogeneous Catalysis |

Applications in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. acsgcipr.orgbohrium.com The functional groups present in this compound make it a potential candidate for use in such reactions.

The ester group can act as an electrophilic component, while the pyridine ring can be activated to participate as a nucleophile or a diene in cycloaddition reactions. For instance, the Hantzsch pyridine synthesis and related MCRs are powerful methods for the construction of substituted pyridines. acsgcipr.org While this compound is already a pyridine, its functional handles could allow it to participate in subsequent MCRs to build even more complex structures. For example, the methyl group could potentially be deprotonated to form a nucleophile that could participate in a condensation reaction as part of an MCR sequence. The development of novel MCRs is a vibrant area of research in organic chemistry, and the use of functionalized pyridines as building blocks is a promising strategy for the rapid generation of molecular diversity. nih.gov

| Multi-Component Reaction Type | Potential Role of the Compound | Product Class |

| Ugi Reaction | As the carboxylic acid component (after hydrolysis) | Peptidomimetics |

| Passerini Reaction | As the carboxylic acid component (after hydrolysis) | α-Acyloxy carboxamides |

| Biginelli-type Reaction | As a modified β-dicarbonyl equivalent | Dihydropyrimidinones |

Derivatization and Structural Modification of Methyl 2 4 Methylpyridin 3 Yl Propanoate

Modifications to the Pyridine (B92270) Ring

The pyridine ring presents multiple opportunities for chemical modification to fine-tune the electronic and steric properties of the molecule, which can significantly influence its interaction with biological targets.

The unsubstituted positions on the pyridine ring (C2, C5, and C6) are prime locations for the introduction of new functional groups. A variety of synthetic methods can be employed to install diverse substituents. For instance, electrophilic aromatic substitution reactions can be used to introduce electron-withdrawing groups. Halogenation at these positions can also serve as a handle for further functionalization through cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions, are powerful tools for introducing a wide array of substituents, including alkyl, aryl, and heteroaryl groups. These reactions offer a high degree of control and are tolerant of many functional groups, making them highly valuable for creating a diverse library of analogs.

Table 1: Examples of Reactions for Introducing Substituents on the Pyridine Ring

| Position of Substitution | Reaction Type | Potential Reagents | Introduced Substituent |

| C2, C5, C6 | Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | -Br, -Cl |

| C2, C5, C6 | Suzuki Coupling | Arylboronic acids, Pd catalyst, base | Aryl groups |

| C2, C5, C6 | Buchwald-Hartwig Amination | Amines, Pd catalyst, ligand | Amino groups |

The 4-methyl group is another key site for structural modification. Oxidation of this group can lead to the corresponding carboxylic acid, which can then be converted into various esters or amides. Alternatively, the methyl group can be functionalized through free-radical halogenation, providing a reactive handle for the introduction of other groups via nucleophilic substitution.

Modifications of the Propanoate Side Chain

The methyl ester of the propanoate side chain is a versatile functional group that can be readily converted into other functionalities. Saponification of the ester using a base like lithium hydroxide (B78521) or sodium hydroxide yields the corresponding carboxylic acid. This acid can then be coupled with a diverse range of amines using standard peptide coupling reagents to generate a library of amides.

Furthermore, the ester or the carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents such as lithium aluminum hydride. This alcohol can then be further derivatized, for example, through etherification or esterification.

Table 2: Chemical Transformations of the Propanoate Side Chain

| Starting Functional Group | Reagents | Product Functional Group |

| Methyl Ester | LiOH, H₂O | Carboxylic Acid |

| Carboxylic Acid | Amine, Coupling Agent (e.g., HATU) | Amide |

| Methyl Ester / Carboxylic Acid | LiAlH₄, THF | Primary Alcohol |

The propanoate side chain contains a stereocenter at the alpha-carbon. The stereochemistry at this position can be crucial for biological activity, as different enantiomers may exhibit distinct pharmacological profiles. Therefore, the synthesis of enantiomerically pure or enriched compounds is of significant interest. This can be achieved through various asymmetric synthesis strategies, including the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions. The separation of racemic mixtures using chiral chromatography is another common method to obtain individual enantiomers for biological evaluation.

Synthesis of Libraries of Analogs for High-Throughput Screening

To efficiently explore the structure-activity relationship of Methyl 2-(4-methylpyridin-3-yl)propanoate, the synthesis of large and diverse libraries of analogs for high-throughput screening (HTS) is a key strategy. Combinatorial chemistry approaches, often utilizing parallel synthesis techniques, allow for the rapid generation of a multitude of derivatives. By systematically varying the substituents on both the pyridine ring and the propanoate side chain, these libraries provide valuable data for identifying key structural features required for the desired biological activity. This approach accelerates the drug discovery process by enabling the rapid screening of many compounds to identify promising leads for further development.

Structure Activity Relationship Sar and Ligand Design Principles for Analogs Incorporating the 4 Methylpyridin 3 Yl Moiety

Exploration of Substituent Effects on Reactivity and Biological Properties

The chemical reactivity and biological profile of molecules containing the 4-methylpyridin-3-yl group are significantly influenced by the nature and position of substituents. The pyridine (B92270) ring itself is electron-deficient, and its properties can be finely tuned. The existing methyl group at the 4-position is an electron-donating group, which can increase the electron density of the pyridine ring and influence its basicity and reactivity. nih.gov

Systematic exploration of other substituents on the pyridine ring or modifications to the propanoate side chain can lead to analogs with altered potency, selectivity, and pharmacokinetic properties.

Electronic Effects : Adding electron-withdrawing groups (EWGs), such as halogens (e.g., chlorine, fluorine), or electron-donating groups (EDGs), like methoxy (B1213986) groups, to the pyridine ring can alter the molecule's interaction with biological targets. nih.gov For instance, EWGs can modulate the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds or ionic interactions within a protein's active site. Conversely, EDGs can enhance π-π stacking interactions. Studies on various heterocyclic compounds have shown that electron-withdrawing groups on terminal phenyl rings can be beneficial for improving antitumor activity. nih.gov

Steric Effects : The size and shape of substituents (steric bulk) are critical. Introducing bulky groups can either enhance binding by occupying a specific hydrophobic pocket in a target protein or decrease activity by causing steric clashes that prevent optimal binding.

The following table summarizes the general effects of different types of substituents on the properties of aromatic and heterocyclic rings, which can be extrapolated to the 4-methylpyridin-3-yl moiety.

| Substituent Type | Examples | Effect on Ring Electron Density | General Impact on Reactivity | Potential Biological Implication |

| Electron-Donating (Activating) | -CH₃, -OCH₃, -NH₂ | Increases | Increases reactivity towards electrophiles | May enhance hydrophobic or stacking interactions |

| Electron-Withdrawing (Deactivating) | -Cl, -F, -CF₃, -NO₂ | Decreases | Increases reactivity towards nucleophiles | Can form specific halogen bonds or alter hydrogen bonding capacity |

Computational Approaches in Ligand Design (e.g., Molecular Docking)

Computational methods are indispensable for predicting and rationalizing the binding of ligands to their target macromolecules. Molecular docking is a primary tool used to simulate the interaction between a small molecule (ligand) and a protein. hilarispublisher.com

This technique places a ligand into the active site of a target protein in various conformations and orientations, calculating a "binding energy" or "docking score" for each pose. orientjchem.org Lower binding energy values typically indicate a more stable and favorable interaction. hilarispublisher.comorientjchem.org For analogs incorporating the 4-methylpyridin-3-yl moiety, docking studies can reveal key interactions:

Hydrogen Bonds : The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring ligands in many enzyme active sites.

Hydrophobic Interactions : The methyl group and the aromatic pyridine ring can engage in hydrophobic and π-π stacking interactions with nonpolar amino acid residues like phenylalanine, tyrosine, and tryptophan. hilarispublisher.com

Halogen Bonds : If halogen substituents are introduced, they can form specific, favorable interactions known as halogen bonds with electron-rich atoms like oxygen. hilarispublisher.com

Several studies on pyridine derivatives highlight the utility of molecular docking. For example, docking of quinazolinone-based pyridine derivatives into the MmpL3 protein of Mycobacterium tuberculosis helped identify potent compounds and rationalize their antimycobacterial activity. nih.gov Similarly, docking studies on novel pyridine derivatives as cholinesterase inhibitors revealed that hydrogen bonds and π-π stacking were critical for binding. hilarispublisher.com

The table below presents hypothetical binding energies for analogs of Methyl 2-(4-methylpyridin-3-yl)propanoate against a generic kinase target to illustrate how docking scores are used to compare compounds.

| Compound | Modification | Target Protein (Hypothetical) | Binding Energy (kcal/mol) | Key Interactions Predicted |

| Parent Compound | This compound | Kinase A | -7.5 | H-bond with pyridine N, hydrophobic interaction |

| Analog 1 | Addition of a 6-chloro group | Kinase A | -8.2 | Additional halogen bond with backbone carbonyl |

| Analog 2 | Replacement of methyl with ethyl | Kinase A | -7.8 | Increased hydrophobic contact |

| Analog 3 | Replacement of propanoate with butanoate | Kinase A | -7.1 | Potential steric clash in side-chain pocket |

Pharmacophore Modeling for Related Structures

A pharmacophore model is a three-dimensional arrangement of essential chemical features that a molecule must possess to be recognized by a specific biological target. nih.gov These models are generated based on the structures of known active compounds and provide a blueprint for designing new molecules with similar or improved activity. dovepress.com

For a series of compounds related to this compound, a pharmacophore model would typically include features such as:

Hydrogen Bond Acceptor (HBA) : Corresponding to the pyridine nitrogen.

Hydrophobic/Aromatic Group (HY/AR) : Representing the methyl-substituted pyridine ring.

Hydrogen Bond Donor (HBD) or Acceptor (HBA) : Depending on the nature of the ester group and its potential interactions.

Positive Ionizable (PI) : The pyridine ring could be protonated under physiological conditions, creating a potential positive charge. nih.gov

Pharmacophore models are widely used in virtual screening to rapidly search large chemical databases for novel compounds that match the required 3D feature arrangement. dovepress.com They can also be used to understand why certain structural modifications lead to a loss of activity—often because a key pharmacophoric feature is lost or misplaced. nih.govdovepress.com For example, a pharmacophore model built from a set of fentanyl derivatives identified three hydrophobic regions, one positive ionizable region, and two hydrogen bond acceptor sites as being essential for analgesic activity. nih.gov This type of model provides crucial information for optimizing new chemical structures.

Rational Design of Novel Chemical Entities

The principles of SAR, combined with insights from molecular docking and pharmacophore modeling, form the basis of rational drug design. nih.gov This approach allows for the targeted creation of novel chemical entities rather than relying on random screening.

The process for designing new analogs based on the 4-methylpyridin-3-yl scaffold would proceed as follows:

Identify a Lead : Start with a compound showing a desired, albeit modest, biological activity, such as this compound.

Develop a Hypothesis : Using SAR data and computational models (docking and pharmacophore), develop a hypothesis about the key interactions and features required for activity. For instance, the hypothesis might be that a stronger hydrogen bond and an additional hydrophobic interaction would increase potency.

Design New Analogs : Design a small, focused library of new compounds that test this hypothesis. This could involve adding a halogen to the pyridine ring to form a halogen bond (as suggested by docking) or extending an alkyl chain to probe a deeper hydrophobic pocket. The design aims to maintain the essential pharmacophoric features.

Synthesize and Test : Synthesize the designed compounds and evaluate their biological activity.

Iterate : Analyze the results from the new analogs. This information feeds back into the SAR, refines the computational models, and informs the next cycle of design.

This iterative cycle of design, synthesis, and testing allows for the systematic optimization of a lead compound, leading to the discovery of novel chemical entities with significantly improved biological profiles. nih.gov

Future Research Directions and Unexplored Avenues

Development of Sustainable Synthetic Methodologies

The synthesis of pyridine (B92270) derivatives has traditionally relied on methods that are often energy-intensive and utilize hazardous materials. Future research should prioritize the development of green and sustainable synthetic routes to Methyl 2-(4-methylpyridin-3-yl)propanoate. researchgate.net This involves exploring methodologies that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents.

Key areas for investigation include:

One-Pot Multicomponent Reactions (MCRs): These reactions involve combining three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent usage, and purification efforts. researchgate.net Designing an MCR for this target molecule would represent a significant step towards a more sustainable process.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction times, improve yields, and enhance the purity of the final product compared to conventional heating methods. nih.gov Investigating its application in the synthesis of this compound could lead to more efficient protocols.

Use of Green Solvents and Catalysts: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids is a critical aspect of sustainable chemistry. citedrive.comresearchgate.net Furthermore, employing reusable and non-toxic catalysts, such as activated fly ash, can significantly reduce the environmental impact of the synthesis. bhu.ac.in

| Sustainable Methodology | Principle | Potential Advantages for Synthesizing C10H13NO2 |

|---|---|---|

| Multicomponent Reactions (MCRs) | Combining three or more starting materials in a single synthetic operation. researchgate.net | Reduced reaction time, lower solvent consumption, and decreased waste generation. |

| Microwave-Assisted Synthesis | Utilizing microwave energy to heat reactions, often leading to faster reaction rates. nih.gov | Significant reduction in synthesis time and potential for improved product yields. |

| Green Catalysts | Employing catalysts that are environmentally friendly, reusable, and efficient. bhu.ac.in | Minimization of toxic byproducts and simplification of purification processes. |

| Environmentally Friendly Solvents | Using solvents with low toxicity and environmental impact, such as water or bio-solvents. researchgate.net | Reduced pollution and improved safety profile of the synthetic process. |

Exploration of Emerging Catalytic Systems

Modern catalysis offers powerful tools for the precise and efficient functionalization of heterocyclic compounds. Future research should focus on leveraging emerging catalytic systems to synthesize and derivatize this compound. A significant challenge in pyridine chemistry is achieving site-selectivity, and novel catalysts can provide solutions. nih.gov

Promising catalytic avenues include:

Transition Metal-Catalyzed C-H Functionalization: This strategy allows for the direct modification of carbon-hydrogen bonds, which are ubiquitous in organic molecules. nih.gov Catalysts based on palladium, rhodium, or iridium could enable the late-stage functionalization of the pyridine ring or the methylpropanoate side chain, providing access to a diverse range of analogues. nih.gov

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and powerful method for forming new chemical bonds. ibs.re.kr This approach could be employed to generate radical intermediates from N-functionalized pyridinium (B92312) salts, enabling novel transformations and functionalizations of the pyridine core under ambient conditions. ibs.re.kracs.org

Organocatalysis: The use of small organic molecules as catalysts provides a metal-free alternative for various chemical transformations. Exploring organocatalytic routes could lead to more sustainable and cost-effective synthetic pathways for the target compound.

| Catalytic System | Description | Potential Application |

|---|---|---|

| Transition Metal Catalysis (e.g., Pd, Rh, Ir) | Utilizes transition metals to activate and functionalize C-H bonds directly. nih.gov | Site-selective introduction of new functional groups on the pyridine ring. |

| Photoredox Catalysis | Uses visible light to initiate single-electron transfer processes, enabling unique bond formations. ibs.re.kr | Radical-based functionalization of the pyridine scaffold under mild conditions. |

| N-Heterocyclic Carbene (NHC) Catalysis | A subset of organocatalysis that can be used for enantioselective reactions. ibs.re.kr | Asymmetric synthesis to produce specific stereoisomers of the molecule. |

Advanced Computational Studies for Predictive Modeling

Computational chemistry provides invaluable insights into molecular structures, properties, and reaction mechanisms, guiding experimental work and accelerating the discovery process. Advanced computational studies will be instrumental in understanding the chemical behavior of this compound.

Key areas for computational investigation are:

Density Functional Theory (DFT) Calculations: DFT can be used to model the geometric and electronic structures of the molecule, predict its reactivity, and elucidate reaction mechanisms. researchgate.netnih.gov This can help in optimizing reaction conditions and predicting the feasibility of new synthetic routes.

Quantitative Structure-Activity Relationship (QSAR): If the compound shows biological activity, QSAR studies can be employed to correlate its chemical structure with its biological effects. This predictive modeling can guide the design of more potent and selective analogues.

Molecular Docking: Computational docking simulations can predict the binding orientation of the molecule within the active site of a biological target, such as an enzyme or receptor. scispace.com This is crucial for understanding its potential pharmacological applications and for designing derivatives with improved binding affinity. scispace.com

| Computational Method | Application | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energies, and transition states. researchgate.net | Prediction of reactivity, optimization of synthetic pathways, and understanding of reaction mechanisms. |

| Quantitative Structure-Activity Relationship (QSAR) | Statistical modeling to correlate chemical structure with biological activity. | Guidance for designing new derivatives with enhanced biological properties. |

| Molecular Docking | Simulation of the interaction between a small molecule and a macromolecular target. scispace.com | Identification of potential biological targets and prediction of binding modes. |

Integration with Automated Synthesis and Machine Learning in Reaction Prediction

The fields of organic synthesis and artificial intelligence are increasingly converging, leading to new paradigms in chemical research. bohrium.com The integration of automated synthesis platforms and machine learning algorithms offers a powerful approach to accelerate the discovery and optimization of synthetic routes for molecules like this compound.

Future research in this area should focus on:

Automated Synthesis Platforms: High-throughput experimentation robots can perform a large number of reactions in parallel, rapidly screening different catalysts, reagents, and conditions to identify the optimal synthetic protocol. acs.org

Machine Learning for Reaction Prediction: AI algorithms, particularly machine learning models, can be trained on large datasets of chemical reactions to predict the outcome of new, untested reactions with high accuracy. acs.orgresearchgate.net This can significantly reduce the number of failed experiments and guide chemists toward the most promising synthetic strategies. rsc.org

Retrosynthesis Prediction: AI tools are being developed to perform retrosynthetic analysis, breaking down a target molecule into simpler, commercially available starting materials. acs.org Applying these tools to this compound could uncover novel and more efficient synthetic pathways.

| Technology | Role in Synthesis | Potential Impact |

|---|---|---|

| Automated Synthesis Robots | High-throughput screening of reaction conditions and reagents. acs.org | Rapid optimization of synthetic yields and discovery of new reaction conditions. |

| Machine Learning Algorithms | Predicting reaction outcomes, yields, and optimal conditions based on existing data. bohrium.comresearchgate.net | Reduced experimental effort and accelerated development of synthetic routes. |

| AI-Powered Retrosynthesis | Proposing novel and efficient synthetic routes from starting materials to the target molecule. rsc.org | Discovery of non-intuitive and potentially more economical synthetic pathways. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products